

Measuring Angiotensin (1-7) in Plasma: Application Notes and Protocols

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Compound of Interest

Compound Name: Angiotensin (1-7)

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This document provides detailed application notes and protocols for the accurate quantification of **Angiotensin (1-7)** [Ang-(1-7)] in plasma. Ang-(1-7) is a key peptide of the renin-angiotensin system (RAS), known for its vasodilatory, anti-inflammatory, and anti-proliferative effects, often counteracting the actions of Angiotensin II.[1][2] Accurate measurement of its plasma levels is crucial for research in cardiovascular diseases, renal function, and the development of novel therapeutics targeting the RAS.

Introduction to Measurement Techniques

Several methods are available for the quantification of Ang-(1-7) in plasma, each with its own advantages and limitations. The most common techniques are:

- **Enzyme-Linked Immunosorbent Assay (ELISA):** A high-throughput method based on antibody-antigen recognition, suitable for analyzing a large number of samples. Commercial kits are widely available.
- **Radioimmunoassay (RIA):** A highly sensitive and specific immunoassay that uses radiolabeled antigens. It is considered a gold standard but requires handling of radioactive materials.[3]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly specific and sensitive method that separates the peptide based on its physicochemical properties and

identifies it by its mass-to-charge ratio.[4][5] This technique allows for the simultaneous quantification of multiple angiotensin peptides.[5][6]

The choice of method depends on the specific research needs, available equipment, and the required level of sensitivity and specificity.

Critical Pre-analytical Considerations: Sample Collection and Preparation

Accurate measurement of Ang-(1-7) is highly dependent on proper sample collection and handling to prevent its degradation by peptidases present in the blood.

Protocol for Plasma Sample Collection:

- **Patient/Subject Preparation:** For clinical studies, it is recommended that the patient be on a normal sodium diet.[4] Certain medications like ACE inhibitors, angiotensin receptor blockers (ARBs), spironolactone, steroids, and diuretics can influence Ang-(1-7) levels and should be noted.[4] It may be beneficial for the subject to be in a recumbent posture for at least 30 minutes before blood collection.[4]
- **Blood Collection:**
 - Draw blood into a chilled syringe and immediately transfer it to a chilled lavender-top (EDTA) tube.[4]
 - Alternatively, draw blood directly into a chilled lavender-top (EDTA) tube.[4]
 - It is crucial to include a cocktail of protease inhibitors in the collection tube to prevent the degradation of angiotensin peptides.[3] A specific renin inhibitor may also be necessary to block the in-vitro generation of Angiotensin I.[3]
- **Immediate Cooling:** Place the EDTA tube in an ice-water bath immediately after collection and ensure it is thoroughly cooled.[4]
- **Centrifugation:**

- Centrifuge the blood sample at 1000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection.[7] If a refrigerated centrifuge is not available, pre-chill the centrifuge carriers.[4]
- Plasma Separation and Storage:
 - Immediately after centrifugation, carefully transfer the plasma (supernatant) to a clean plastic vial.[4]
 - For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma and freeze it at -70°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying Ang-(1-7) due to its simplicity and availability of commercial kits. The following is a general protocol based on commercially available kits. Note: Always refer to the specific manufacturer's instructions for the kit being used.

Principle: Most Ang-(1-7) ELISA kits are based on the competitive inhibition enzyme immunoassay technique.[9] In this format, Ang-(1-7) in the sample competes with a fixed amount of biotin-labeled Ang-(1-7) for a limited number of binding sites on a microplate pre-coated with an anti-Ang-(1-7) antibody. The amount of bound labeled-Ang-(1-7) is inversely proportional to the concentration of Ang-(1-7) in the sample.

Materials:

- Ang-(1-7) ELISA Kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Absorbent paper

Protocol:

- **Reagent Preparation:** Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection reagents, and wash buffer according to the kit's manual.
- **Standard and Sample Addition:** Add a defined volume (e.g., 50 μ L) of standards and plasma samples to the appropriate wells of the pre-coated microplate.[9]
- **Competitive Reaction:** Immediately add a defined volume (e.g., 50 μ L) of biotinylated Ang-(1-7) (Detection Reagent A) to each well.[9] Mix gently and incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).[9]
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.[9]
- **Enzyme Conjugate Addition:** Add a defined volume (e.g., 100 μ L) of Avidin-HRP conjugate (Detection Reagent B) to each well and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[9]
- **Washing:** Repeat the washing step as described above (e.g., 5 times).[9]
- **Substrate Reaction:** Add a defined volume (e.g., 90 μ L) of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C).[9]
- **Stopping the Reaction:** Add a defined volume (e.g., 50 μ L) of stop solution to each well. The color will change from blue to yellow.
- **Absorbance Measurement:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
- **Calculation:** Calculate the concentration of Ang-(1-7) in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. The concentration of Ang-(1-7) in the samples is inversely proportional to the OD value.[9]

Data Presentation: Comparison of Commercial ELISA Kits

Manufacturer	Kit Name	Detection Range	Sensitivity	Sample Volume
Elabscience	Human Ang1-7 ELISA Kit	15.63-1000 pg/mL	9.38 pg/mL	50 µL
antibodies-online	Angiotensin 1-7 ELISA Kit	0.5 - 500 pg/mL	< 0.1 pg/mL	100 µL
USCN Business	ELISA Kit for Angiotensin 1-7	Varies by kit	Varies by kit	50 µL
LifeSct	Rat Angiotensin 1-7 ELISA Kit	12.5-800 pg/mL	3.65 pg/mL	50 µL

Note: The performance characteristics are subject to change and may vary between lots. Always refer to the product-specific datasheet.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of Ang-(1-7) and allows for the simultaneous measurement of other angiotensin peptides.

Principle: This method involves the extraction of angiotensin peptides from plasma, followed by their separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry.

Materials:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- HPLC column (e.g., C18)
- Solid-phase extraction (SPE) cartridges (e.g., C18)[\[10\]](#)
- Solvents (e.g., acetonitrile, methanol, formic acid, water) of LC-MS grade
- Internal standard (e.g., stable isotope-labeled Ang-(1-7))

- Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol:

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Thaw plasma samples on ice.
 - Condition the C18 SPE cartridge with methanol followed by water.
 - Acidify the plasma sample with an appropriate acid (e.g., formic acid).
 - Load the acidified plasma onto the conditioned SPE cartridge.
 - Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove interfering substances.[6]
 - Elute the angiotensin peptides from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile with formic acid).[6]
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a small volume of the initial mobile phase.[6]
- LC Separation:
 - Inject the reconstituted sample into the HPLC system.
 - Separate the angiotensin peptides on a C18 column using a gradient elution with a mobile phase typically consisting of water with formic acid (A) and acetonitrile with formic acid (B).
- MS/MS Detection:
 - Introduce the eluent from the LC column into the mass spectrometer.
 - Use electrospray ionization (ESI) in the positive ion mode.
 - Perform multiple reaction monitoring (MRM) to specifically detect and quantify Ang-(1-7) and its internal standard based on their specific precursor-to-product ion transitions.

- Quantification:
 - Generate a standard curve by analyzing known concentrations of Ang-(1-7) standards.
 - Calculate the concentration of Ang-(1-7) in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation: LC-MS/MS Performance

Parameter	Typical Value	Reference
Lower Limit of Quantification	5 - 10 pg/mL	[5] [10]
Recovery	~80-100%	[10] [11]
Intra-assay Precision (CV%)	< 15%	[10]
Inter-assay Precision (CV%)	< 15%	[9]
Reference Plasma Levels	<10-55 pg/mL	[4]

Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for Ang-(1-7) quantification.

Principle: This competitive assay involves the competition between unlabeled Ang-(1-7) in the sample and a fixed amount of radiolabeled (e.g., ^{125}I -labeled) Ang-(1-7) for a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Ang-(1-7) in the sample.

Materials:

- Ang-(1-7) RIA kit or individual reagents (^{125}I -labeled Ang-(1-7), specific antibody, standards)
- Gamma counter
- Centrifuge
- Reagents for separating bound and free radiolabeled antigen (e.g., second antibody, charcoal)

Protocol:

- **Sample Preparation:** Plasma samples are typically extracted to remove interfering substances, often using methods similar to those for LC-MS/MS (e.g., ethanol precipitation or SPE).[\[12\]](#)[\[13\]](#)
- **Assay Setup:**
 - Pipette standards, extracted samples, and control samples into appropriately labeled tubes.
 - Add the ^{125}I -labeled Ang-(1-7) tracer to all tubes.
 - Add the specific Ang-(1-7) antibody to all tubes (except for the total counts tubes).
- **Incubation:** Incubate the tubes for a specified period (e.g., 24-48 hours) at a specific temperature (e.g., 4°C) to allow for the competitive binding reaction to reach equilibrium.
- **Separation of Bound and Free Antigen:** Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free antigen to charcoal, followed by centrifugation.
- **Radioactivity Measurement:** Decant the supernatant and measure the radioactivity in the precipitate (bound fraction) using a gamma counter.
- **Calculation:** Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the Ang-(1-7) standards. Determine the concentration of Ang-(1-7) in the samples by interpolating their percentage of bound radioactivity from the standard curve.

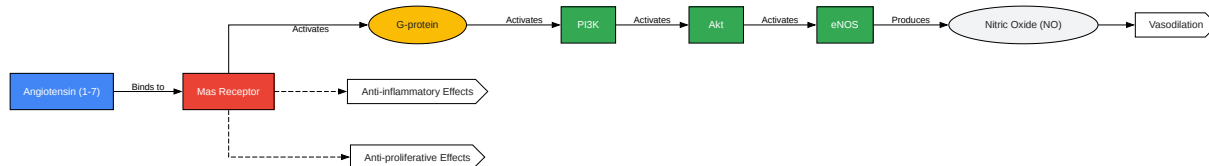
Data Presentation: RIA Performance

Parameter	Typical Value	Reference
Detection Limit	~1 pmol/L (approx. 0.9 pg/mL)	[12][13]
Intra-assay Precision (CV%)	4-20%	[12][13]
Inter-assay Precision (CV%)	8-13%	[12][13]
Reference Plasma Levels	1.0–9.5 pmol/L	[12][13]

Visualizations

Angiotensin (1-7) Signaling Pathway

Ang-(1-7) primarily exerts its effects through the Mas receptor, a G protein-coupled receptor. [14] Its signaling often counteracts the pathways activated by Angiotensin II.

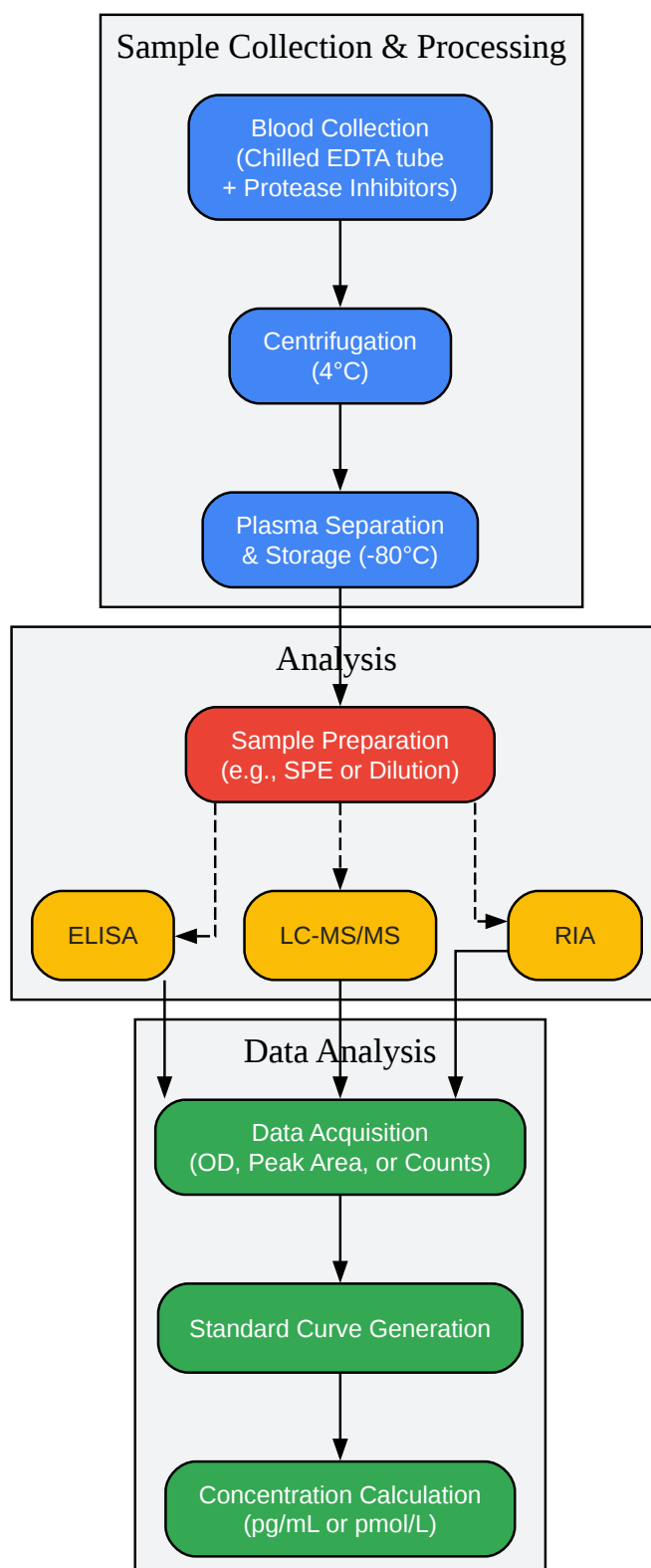


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Caption: Simplified signaling pathway of **Angiotensin (1-7)** via the Mas receptor.

Experimental Workflow for Plasma Angiotensin (1-7) Measurement

This diagram illustrates the general steps involved from sample collection to data analysis for quantifying plasma Ang-(1-7).



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Caption: General workflow for measuring **Angiotensin (1-7)** levels in plasma.

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